5-Thiazolesulfonyl chloride, 2-ethoxy-
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Overview
Description
Scientific Research Applications
Synthetic and Mechanistic Insights
The reaction of O-ethyl thiocarbamate with (chlorocarbonyl)sulfenyl chloride results in compounds like 3-ethoxy-1,2,4-dithiazolin-5-one and 3,5-diethoxy-1,2,4-thiadiazole. The solvent plays a crucial role in determining the relative amounts of these compounds formed, highlighting the synthetic versatility of thiazole derivatives. This study elucidates the mechanistic pathways through the characterization of intermediate compounds such as formimidoyl(chlorocarbonyl)disulfane, demonstrating the complex chemistry involved in the synthesis and transformation of thiazole compounds (Chen et al., 1996).
Medicinal Chemistry Applications
5-Ethoxymethylidene-4-thioxo-2-thiazolidinone, a related compound, has been explored as a core building block in the synthesis of thiopyrano[2,3-d]thiazole derivatives, with some compounds showing significant antitumor and moderate antiviral activity. This underscores the potential of thiazole derivatives in medicinal chemistry, particularly in the development of novel therapeutic agents (Atamanyuk et al., 2014).
Antimicrobial and Anticancer Properties
The synthesis and biological evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole derivatives have revealed their potential antimicrobial and anticancer properties. These compounds exhibit effectiveness against both Gram-positive and Gram-negative bacteria and show potent activity against various cancer cell lines, indicating their promise for further pharmacological studies (Al-Mutabagani et al., 2021).
Sensitizers in Photo Reactions
The synthesis of transition metal complexes with heterocyclic thiazolyl azo dye, like 2-[¯2-(4, 5-dimethyl thiazolyl) azo]-4-Ethoxy Phenol, demonstrates their application as sensitizers in photocatalytic reactions. These complexes, prepared from various metal ions, have been confirmed through comprehensive analytical methods, indicating their utility in environmental and material sciences (Al-adilee et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and wear protective gloves/eye protection/face protection .
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
2-ethoxy-1,3-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S2/c1-2-10-5-7-3-4(11-5)12(6,8)9/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANXCABBEBYHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(S1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1432129-33-3 |
Source
|
Record name | 2-ethoxy-1,3-thiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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